4-Isopropylcinnamic acid
Overview
Description
4-Isopropylcinnamic acid is not directly discussed in the provided papers. However, related compounds and their chemical behavior under various conditions are examined. For instance, 4-isopropylcatechol (4-IPC) is studied for its effects on protein biosynthesis in mouse melanoma cells, indicating that compounds with an isopropyl group attached to an aromatic ring can have significant biological activity .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, (E)-N-Isopropyl-5-tosyl-4-pentenamide is prepared from 4-pentenoic acid through a series of reactions including iodosulfonylation-dehydroiodination and amidation with oxalyl chloride and isopropylamine . This demonstrates the complexity and multi-step nature of synthesizing compounds with isopropyl groups attached to a carbon chain or ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Isopropylcinnamic acid can be complex, with various functional groups affecting their reactivity and physical properties. The study of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a catalyst for oxidative cleavage reactions shows the importance of the molecular structure in determining the reactivity of a compound .
Chemical Reactions Analysis
Chemical reactions involving isopropyl-substituted compounds are diverse. For instance, the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones using [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a catalyst highlights the role of such compounds in synthetic organic chemistry . Additionally, the formation of F4-isoprostanes from the peroxidation of docosahexaenoic acid (DHA) indicates that isopropyl-containing compounds can be involved in complex biological processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropyl-substituted compounds can be inferred from the behavior of similar compounds. For example, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate for protein sequence analysis suggests that the presence of an isopropyl group can influence the solubility and detection limits of a compound . The study of 4-IPC's inhibition of protein biosynthesis in melanoma cells also implies that such compounds can have specific interactions with biological molecules .
Scientific Research Applications
-
Pharmaceutical Secondary Standard
- 4-Isopropylcinnamic acid is used as a Pharmaceutical Secondary Standard . This means it can be used in pharmaceutical laboratories and manufacturers as a reference standard for quality control testing . It provides a convenient and cost-effective alternative to the preparation of in-house working standards .
-
Biocatalytic Oxidation
- In a study published in RSC Advances, 4-Isopropylcinnamic acid was used in biocatalytic oxidation . The cytochrome P450 enzyme, CYP199A4, was used to hydroxylate and desaturate 4-Isopropylcinnamic acid at the isopropyl group . This indicates that 4-Isopropylcinnamic acid could be a good fit for the active site of the CYP199A4 enzyme and could be efficiently and selectively oxidized .
-
Chemical Synthesis
-
Quality Control Testing
-
Biocatalytic Oxidation
- In a study published in RSC Advances, 4-Isopropylcinnamic acid was used in biocatalytic oxidation . The cytochrome P450 enzyme, CYP199A4, was used to hydroxylate and desaturate 4-Isopropylcinnamic acid at the isopropyl group . This indicates that 4-Isopropylcinnamic acid could be a good fit for the active site of the CYP199A4 enzyme and could be efficiently and selectively oxidized .
-
Chemical Research
Safety And Hazards
4-Isopropylcinnamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are advised .
Future Directions
One of the future directions for 4-Isopropylcinnamic acid could be its use in the biocatalytic oxidation of cinnamic acid derivatives and related phenylpropanoids . This is based on a study that found 4-Isopropylcinnamic acid to be efficiently and selectively oxidised by the cytochrome P450 enzyme, CYP199A4 .
properties
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOOXOUSJDYFE-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylcinnamic acid | |
CAS RN |
3368-21-6, 116373-36-5 | |
Record name | p-Isopropylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116373365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3368-21-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-isopropylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Isopropylcinnamic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64WLF2L8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.